1-Acetyl-4-(3-hydroxyphenyl)piperazine

Übersicht

Beschreibung

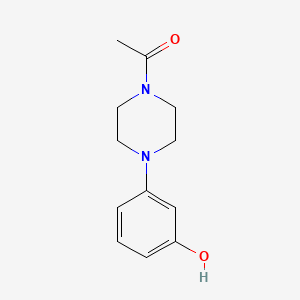

1-Acetyl-4-(3-hydroxyphenyl)piperazine is a piperazine derivative known for its diverse applications in scientific research and industry. This compound is characterized by the presence of an acetyl group attached to the nitrogen atom of the piperazine ring and a hydroxyphenyl group at the para position. Its molecular formula is C12H16N2O2, and it has a molecular weight of 220.27 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Acetyl-4-(3-hydroxyphenyl)piperazine can be synthesized through various methods. One common approach involves the reaction of 4-hydroxyphenylpiperazine with acetic anhydride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dioxane under reflux conditions for several hours . Another method involves the use of bis-(2-chloroethyl)amine hydrochloride and p-aminophenol as starting materials .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of alcohol as the acetylation solvent. This method provides high yield and purity, making it suitable for large-scale production. The reaction material, 4-hydroxyphenylpiperazine dihydrobromide, is prepared with a lower concentration of hydrobromic acid to reduce costs and pollution .

Analyse Chemischer Reaktionen

Types of Reactions

1-Acetyl-4-(3-hydroxyphenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Biological Activities

AHPP has demonstrated various biological activities, including:

- Anticancer Activity : In vitro studies show significant cytotoxic effects against cancer cell lines such as HCT 15 (colon cancer) and MDA-MB 468 (breast cancer). It induces apoptosis in these cells, indicating its potential as an anticancer agent .

- Antimicrobial Properties : Preliminary studies suggest antimicrobial activity against certain bacterial strains, although specific data on efficacy is limited .

Research Applications

This compound has a wide range of applications in scientific research:

Medicinal Chemistry

- Precursor for Drug Development : AHPP serves as an intermediate in synthesizing biologically active molecules. Its structural analogs are explored for therapeutic properties.

Biological Research

- Investigating Biological Activities : Researchers study AHPP for its potential effects on cellular processes and pathways, including its role in inflammation and cancer biology .

Industrial Applications

- Pharmaceutical Production : The compound is utilized in developing pharmaceuticals due to its diverse chemical properties and biological activities.

Case Study 1: Anticancer Efficacy

A comparative study evaluated AHPP alongside known anticancer agents. The compound exhibited IC50 values in the low micromolar range across multiple cell lines, suggesting it could be a viable candidate for further development as an anticancer drug .

Case Study 2: Inhibition of Nitric Oxide Production

In a study involving macrophages, AHPP effectively inhibited nitric oxide synthesis. This inhibition correlated with reduced inflammatory responses in animal models, indicating potential therapeutic applications in inflammatory diseases .

Summary of Applications

| Application | Description |

|---|---|

| Medicinal Chemistry | Precursor for biologically active molecules |

| Anticancer Drugs | Lead compound for anticancer therapies |

| Antimicrobial Agents | Development of new antibiotics |

| Opioid Receptor Antagonism | Potential use in pain management and addiction |

Wirkmechanismus

The mechanism of action of 1-acetyl-4-(3-hydroxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites. These interactions can modulate various biological processes, contributing to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

1-Acetyl-4-(3-hydroxyphenyl)piperazine can be compared with other similar compounds, such as:

1-Acetyl-4-(4-hydroxyphenyl)piperazine: A structural analog with the hydroxy group at the para position.

1-(2,3-Dimethoxybenzoyl)-4-(3-methylphenoxy)acetyl-piperazine: Another piperazine derivative with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biologische Aktivität

1-Acetyl-4-(3-hydroxyphenyl)piperazine (AHPP) is a piperazine derivative notable for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of 220.27 g/mol. Its structural features include an acetyl group on the nitrogen atom of the piperazine ring and a hydroxyphenyl group at the para position, which contribute to its pharmacological properties.

AHPP interacts with various biological targets, influencing several biochemical pathways:

- Nitric Oxide Synthase Inhibition : AHPP has been shown to inhibit nitric oxide synthase, thereby reducing nitric oxide production. This action is significant in contexts such as inflammation and cancer progression.

- Opioid Receptor Interaction : Research indicates that derivatives of 4-(3-hydroxyphenyl)piperazines, including AHPP, exhibit antagonist properties at opioid receptors (μ, δ, and κ). These interactions suggest potential applications in pain management and addiction treatment .

Biological Activities

AHPP has demonstrated a range of biological activities:

- Anticancer Activity : In vitro studies have shown that AHPP exhibits significant cytotoxic effects against various cancer cell lines, including HCT 15 (colon cancer), HT 29 (colon cancer), MCF 7 (breast cancer), and MDA-MB 468 (breast cancer) cells. The compound's ability to induce apoptosis in these cells underlines its potential as an anticancer agent.

- Antimicrobial Properties : Preliminary studies suggest that AHPP may possess antimicrobial activity, although specific data on its efficacy against bacterial strains is limited. Comparisons with other piperazine derivatives indicate that modifications in structure can enhance antibacterial effects .

Case Studies and Research Findings

Several studies have explored the biological activity of AHPP:

- Inhibition of Nitric Oxide Production : A study demonstrated that AHPP effectively inhibited nitric oxide synthesis in macrophages. This inhibition was linked to reduced inflammatory responses in animal models, indicating potential therapeutic applications in inflammatory diseases.

- Anticancer Efficacy : In a comparative study, AHPP was tested alongside other known anticancer agents. It exhibited IC50 values in the low micromolar range across multiple cell lines, suggesting it could be a viable candidate for further development as an anticancer drug.

- Opioid Receptor Antagonism : The compound has been evaluated for its interaction with opioid receptors. Studies showed that AHPP acted as a non-selective antagonist, which could be beneficial in managing opioid-related disorders .

Dosage Effects and Safety Profile

The biological effects of AHPP vary with dosage:

- Therapeutic Window : At lower doses, AHPP has shown promising therapeutic effects with minimal toxicity. However, higher doses may lead to adverse reactions such as gastrointestinal irritation and respiratory distress.

- Animal Model Studies : Animal studies indicate that the compound maintains stability and bioactivity over time when stored under controlled conditions. Long-term effects have been documented, emphasizing the importance of dosage regulation for safety.

Eigenschaften

IUPAC Name |

1-[4-(3-hydroxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-10(15)13-5-7-14(8-6-13)11-3-2-4-12(16)9-11/h2-4,9,16H,5-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFHOABEFGNIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801251971 | |

| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67915-02-0 | |

| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67915-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[4-(3-Hydroxyphenyl)-1-piperazinyl]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801251971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.